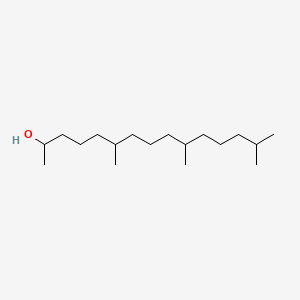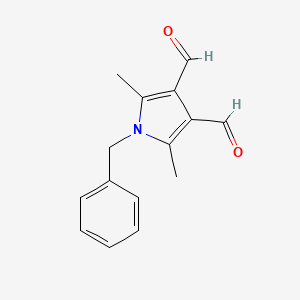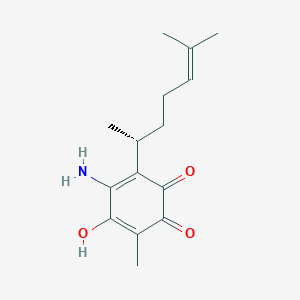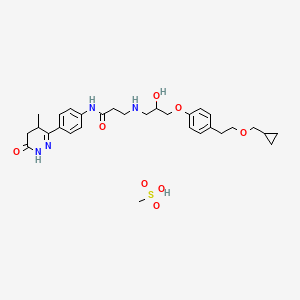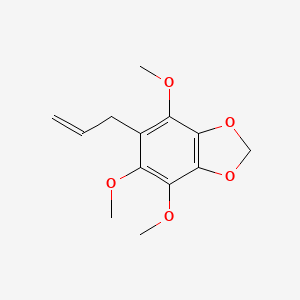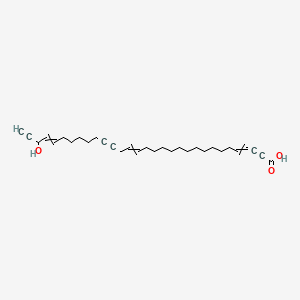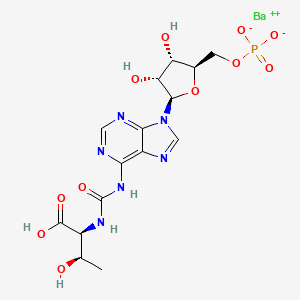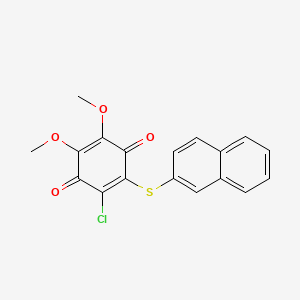
Dahp-dme
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dahp-dme is a synthetic derivative of hematoporphyrin, a porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play crucial roles in biological systems, such as in hemoglobin and chlorophyll. The compound has a molecular formula of C40H46N4O8 and a molecular weight of 710.81524 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diacetylhematoporphyrin dimethyl ester typically involves the acetylation of hematoporphyrin. The reaction is carried out in the presence of acetic anhydride and a catalyst, such as pyridine, under controlled temperature conditions. The reaction proceeds as follows:
- Hematoporphyrin is dissolved in a suitable solvent, such as dichloromethane.
- Acetic anhydride is added to the solution.
- Pyridine is introduced as a catalyst.
- The reaction mixture is stirred at room temperature for several hours.
- The product is purified using column chromatography.
Industrial Production Methods: Industrial production of 2,4-diacetylhematoporphyrin dimethyl ester follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale acetylation of hematoporphyrin using acetic anhydride.
- Use of industrial-grade solvents and catalysts.
- Implementation of continuous flow reactors to enhance reaction efficiency.
- Purification through large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Dahp-dme undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Oxidized porphyrin derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted porphyrin compounds.
Scientific Research Applications
Dahp-dme has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other porphyrin derivatives.
Biology: Studied for its role in mimicking natural porphyrins in biological systems.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2,4-diacetylhematoporphyrin dimethyl ester involves its interaction with molecular targets in biological systems. The compound can generate reactive oxygen species upon exposure to light, leading to cellular damage and apoptosis. This property is exploited in photodynamic therapy, where the compound is used to target and destroy cancer cells. The molecular pathways involved include the activation of oxidative stress pathways and the induction of cell death mechanisms .
Comparison with Similar Compounds
Hematoporphyrin: The parent compound of 2,4-diacetylhematoporphyrin dimethyl ester.
Protoporphyrin IX: Another naturally occurring porphyrin with similar properties.
Uroporphyrin: A porphyrin derivative with different functional groups.
Comparison: Dahp-dme is unique due to its acetylated ester groups, which enhance its solubility and reactivity compared to its parent compound, hematoporphyrin. This modification also improves its photodynamic properties, making it more effective in medical applications such as cancer therapy .
Properties
CAS No. |
75162-60-6 |
|---|---|
Molecular Formula |
C40H46N4O8 |
Molecular Weight |
710.8 g/mol |
IUPAC Name |
methyl 3-[8,13-bis(1-acetyloxyethyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C40H46N4O8/c1-19-27(11-13-37(47)49-9)33-18-34-28(12-14-38(48)50-10)20(2)30(42-34)16-35-40(24(6)52-26(8)46)22(4)32(44-35)17-36-39(23(5)51-25(7)45)21(3)31(43-36)15-29(19)41-33/h15-18,23-24,43-44H,11-14H2,1-10H3 |
InChI Key |
CMPGXLXIGQGNTP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OC(=O)C)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(C)OC(=O)C |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OC(=O)C)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(C)OC(=O)C |
Synonyms |
2,4-diacetylhematoporphyrin dimethyl ester DAHP-DME |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


